4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-(2-methoxyethyl)-3-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-15-8-7-14-10(12-13-11(14)16)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMBLUPFOJILLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NNC1=S)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethyl hydrazine with phenyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Alkylation Reactions
The thiol group at position 3 undergoes nucleophilic substitution with alkyl/aryl halides. For example, reaction with 2-bromo-1-phenylethanone in ethanol using cesium carbonate (Cs₂CO₃) as a base yields S-alkylated derivatives:
| Reagent | Solvent | Catalyst | Temperature | Time | Yield | Product |
|---|---|---|---|---|---|---|
| 2-Bromo-1-phenylethanone | Ethanol | Cs₂CO₃ (1.1 eq) | RT | 24 h | 79% | 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one |
This reaction proceeds via deprotonation of the thiol group by Cs₂CO₃, followed by nucleophilic attack on the α-carbon of the bromoketone. The product retains the triazole ring’s aromaticity, confirmed by NMR and IR spectroscopy .
Reduction of Alkylated Derivatives
The ketone group in S-alkylated products can be reduced to secondary alcohols using sodium borohydride (NaBH₄):
| Reagent | Solvent | Conditions | Yield | Product |
|---|---|---|---|---|
| NaBH₄ (1.6 eq) | Ethanol | Reflux, 5 stages | 77% | 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol |
The reduction preserves the thioether linkage while converting the ketone to a chiral alcohol. Stereochemical outcomes depend on reaction conditions, though racemic mixtures are common .
Complexation with Metals
The thiol and triazole groups act as ligands for transition metals. For example, coordination with Cu(II) or Zn(II) ions forms stable complexes:
| Metal Salt | Solvent | Conditions | Application |
|---|---|---|---|
| CuCl₂·2H₂O | DMF | RT, 1 h | Anticancer agents |
These complexes exhibit enhanced biological activity, such as cytotoxicity against cancer cell lines (e.g., IC₅₀ values < 10 μM for melanoma IGR39 cells) .
Condensation with Aldehydes/Isatins
The thiol group can participate in condensation reactions to form hydrazones or Schiff bases. For instance:
| Reagent | Solvent | Catalyst | Yield | Product |
|---|---|---|---|---|
| Isatin | Ethanol | HCl (cat.) | 70–85% | Triazole-thiol hydrazone derivatives |
These derivatives show improved pharmacokinetic profiles and selectivity in cancer cell lines (e.g., MDA-MB-231 breast cancer) .
Key Reaction Mechanisms
-
S-Alkylation : Deprotonation of -SH → nucleophilic substitution at electrophilic carbons.
-
Reduction : NaBH₄ transfers hydride to the carbonyl carbon, forming a secondary alcohol.
-
Oxidation : Radical intermediates form sulfinic/sulfonic acids via peroxidative pathways.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial and antifungal properties. Research indicates that derivatives of triazole compounds exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of Mycobacterium species, which are responsible for tuberculosis .
Case Study: Antimicrobial Activity
In one study, several derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol were synthesized and tested for their antimicrobial efficacy. The results indicated that certain compounds displayed promising activity against both bacterial and yeast-like fungal strains .
Agricultural Chemistry
The compound's potential as a fungicide is noteworthy. Triazoles are commonly used in agriculture to control fungal diseases in crops. The thiol group in 4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol may enhance its effectiveness as a fungicide by interacting with fungal enzymes or proteins.
Table: Comparison of Antifungal Activities
| Compound | Target Organism | Activity Level |
|---|---|---|
| This compound | Candida albicans | Moderate |
| 4-amino derivatives | Aspergillus niger | High |
| Other triazoles | Fusarium oxysporum | Variable |
Material Science
Beyond biological applications, this compound can serve as a building block in the synthesis of more complex materials. The unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions. This versatility is valuable in developing new polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methoxyethyl)phenol
- Metoprolol
- Other 1,2,4-triazole derivatives
Uniqueness
4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the methoxyethyl and phenyl groups, which contribute to its distinct chemical and biological properties
Biological Activity
4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, which is recognized for its diverse biological activities. This compound has been studied primarily for its potential antimicrobial , antifungal , and anticancer properties. The following sections will explore its synthesis, biological mechanisms, and research findings.
The synthesis of this compound typically involves the cyclization of hydrazine derivatives with phenyl isothiocyanate. Common solvents used in this process include ethanol and methanol, often requiring heating to facilitate cyclization. The chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 235.31 g/mol
The biological activity of this compound is attributed to its unique structural features:
- Thiol Group : The thiol (-SH) group can form covalent bonds with proteins, potentially altering their function.
- Triazole Ring : This moiety interacts with various enzymes and receptors, modulating their activity through hydrogen bonding.
These interactions can lead to significant biological effects, particularly in antimicrobial and antifungal activities .
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been tested against various pathogens with promising results:
| Pathogen Type | Activity |
|---|---|
| Bacteria | Effective against Gram-positive and Gram-negative strains |
| Fungi | Inhibitory effects observed in several fungal species |
A study demonstrated that derivatives of triazole compounds show enhanced potency against microorganisms compared to their parent compounds .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, including:
- Human melanoma (IGR39)
- Triple-negative breast cancer (MDA-MB-231)
- Pancreatic carcinoma (Panc-1)
In vitro assays revealed that the compound exhibits cytotoxic effects, particularly against melanoma cells. The selectivity towards cancer cells suggests a potential for developing targeted therapies .
Case Studies and Research Findings
-
Cytotoxicity Assessment :
In a study evaluating various triazole derivatives, this compound was found to inhibit cell growth in melanoma cell lines effectively. The MTT assay indicated a significant reduction in viability at specific concentrations . -
Mechanistic Insights :
Further investigations into the mechanism revealed that the compound's interaction with microtubules may contribute to its anticancer activity. This interaction disrupts normal cellular processes, leading to apoptosis in cancer cells . -
Comparative Studies :
When compared to other triazole derivatives, this compound showed superior activity against certain cancer types. This highlights its potential as a lead compound for further development in anticancer drug discovery .
Q & A
Q. How are conflicting biological activity results rationalized across studies?
- Resolution :
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial studies).
- Solvent Effects : DMSO concentration >1% may inhibit bacterial growth, skewing results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
